molecular formula C4H6ClF4N B155371 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride CAS No. 1810-13-5

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Cat. No.: B155371
CAS No.: 1810-13-5
M. Wt: 179.54 g/mol
InChI Key: KPTMFLKIYHWQPB-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a fluorinated organic compound with the molecular formula C4H6ClF4N. It is a white to almost white powder or crystalline solid that is soluble in water. This compound is primarily used in organic synthesis and as a building block in the preparation of various fluorinated compounds .

Mechanism of Action

Target of Action

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is an organic compound that is often used in organic synthesis reactions . The primary targets of this compound are the reactants in these synthesis reactions.

Mode of Action

This compound acts as a catalyst or a degradation substance for organic bases in organic synthesis reactions . It interacts with its targets by accelerating the rate of the reaction without being consumed in the process.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific organic synthesis reactions it is used in. It can catalyze various reactions such as esterification, ester alcoholysis, etherification, and ester amination .

Result of Action

The result of the action of this compound is the successful synthesis of the desired organic compounds. It helps in achieving high catalytic activity and selectivity in the reactions it is involved in .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and it should avoid moisture as it is hygroscopic . These factors can affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is typically synthesized by reacting 3,3,4,4-Tetrafluoropyrrolidine with hydrochloric acid. The reaction can be carried out at room temperature, and the product is obtained through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and filtration to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .

Properties

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMFLKIYHWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880173
Record name 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-13-5
Record name 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4-tetrafluoropyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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